REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[N:5]=[C:4](CO)[CH:3]=1.C(N(CC)CC)C.[CH:19]([Cl:22])(Cl)Cl.CS([Cl:27])(=O)=O>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:27])[N:5]=[C:4]([CH2:19][Cl:22])[CH:3]=1
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)CO)CO
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred a further 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a red-orange oil
|
Type
|
CUSTOM
|
Details
|
thus affording
|
Type
|
CONCENTRATION
|
Details
|
after concentration a pale yellow solid which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC(=C1)CCl)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |